molecular formula C120H160O24 B13785656 4-tert-Butylcalix(8)arene-octaacetic acid octaethyl ester CAS No. 92003-63-9

4-tert-Butylcalix(8)arene-octaacetic acid octaethyl ester

Cat. No.: B13785656
CAS No.: 92003-63-9
M. Wt: 1986.5 g/mol
InChI Key: POIUGBRGIAZDKG-UHFFFAOYSA-N
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Description

4-tert-Butylcalix(8)arene-octaacetic acid octaethyl ester is a derivative of calixarenes, a class of macrocyclic compounds known for their ability to form host-guest complexes. This compound is particularly notable for its structural features, which include eight tert-butyl groups and eight acetic acid ethyl ester groups attached to the calixarene framework. These modifications enhance its solubility and functional versatility, making it a valuable compound in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butylcalix(8)arene-octaacetic acid octaethyl ester typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylcalix(8)arene-octaacetic acid octaethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-tert-Butylcalix(8)arene-octaacetic acid octaethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-Butylcalix(8)arene-octaacetic acid octaethyl ester primarily involves its ability to form host-guest complexes. The calixarene framework provides a hydrophobic cavity that can encapsulate various guest molecules, including metal ions and organic compounds. This encapsulation can alter the chemical properties of the guest molecules, making the compound useful in applications such as catalysis, sensing, and drug delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-Butylcalix(8)arene-octaacetic acid octaethyl ester is unique due to its larger cavity size, which allows it to encapsulate larger guest molecules compared to its smaller counterparts. This makes it particularly useful in applications requiring the encapsulation of larger ions or molecules .

Properties

CAS No.

92003-63-9

Molecular Formula

C120H160O24

Molecular Weight

1986.5 g/mol

IUPAC Name

ethyl 2-[[5,11,17,23,29,35,41,47-octatert-butyl-50,51,52,53,54,55,56-heptakis(2-ethoxy-2-oxoethoxy)-49-nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaenyl]oxy]acetate

InChI

InChI=1S/C120H160O24/c1-33-129-97(121)65-137-105-73-41-75-51-90(114(12,13)14)53-77(106(75)138-66-98(122)130-34-2)43-79-55-92(116(18,19)20)57-81(108(79)140-68-100(124)132-36-4)45-83-59-94(118(24,25)26)61-85(110(83)142-70-102(126)134-38-6)47-87-63-96(120(30,31)32)64-88(112(87)144-72-104(128)136-40-8)48-86-62-95(119(27,28)29)60-84(111(86)143-71-103(127)135-39-7)46-82-58-93(117(21,22)23)56-80(109(82)141-69-101(125)133-37-5)44-78-54-91(115(15,16)17)52-76(107(78)139-67-99(123)131-35-3)42-74(105)50-89(49-73)113(9,10)11/h49-64H,33-48,65-72H2,1-32H3

InChI Key

POIUGBRGIAZDKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C2CC3=CC(=CC(=C3OCC(=O)OCC)CC4=CC(=CC(=C4OCC(=O)OCC)CC5=CC(=CC(=C5OCC(=O)OCC)CC6=C(C(=CC(=C6)C(C)(C)C)CC7=C(C(=CC(=C7)C(C)(C)C)CC8=C(C(=CC(=C8)C(C)(C)C)CC9=C(C(=CC(=C9)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)OCC(=O)OCC)OCC(=O)OCC)OCC(=O)OCC)OCC(=O)OCC)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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